![molecular formula C9H18ClNO3 B2675139 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride CAS No. 2470440-28-7](/img/structure/B2675139.png)

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

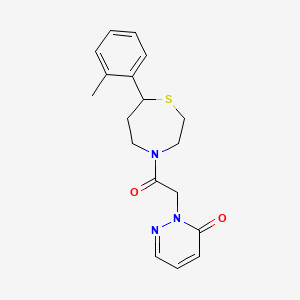

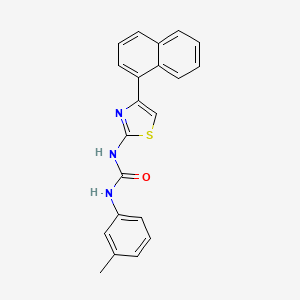

“1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 2470440-28-7 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C9H18ClNO3. The InChI code for this compound is 1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 223.7 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Prins Cascade Cyclization

A novel process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives via Prins cascade cyclization has been developed. This method couples aldehydes with specific sulfonamides to produce spiromorpholinotetrahydropyran derivatives, marking a significant advancement in the synthesis of these compounds (Reddy et al., 2014).

Synthesis of Antiviral Acyclonucleosides

An efficient synthesis route for 9-(2-hydroxyethyl)-7,11-dioxaspiro[5.5] undecane, an intermediate in antiviral acyclonucleoside production, has been described. The synthesis involves ketalisation, hydroformylation, and ring transformation through catalytic reactions, showcasing the compound's relevance in pharmaceutical applications (Pardhasaradhi et al., 1998).

Enantioselective Synthesis

A short, efficient, and enantioselective synthesis method for 1,4,7,10-tetraoxa- and 1,7-dioxa-4,10-dithiaspiro[5.5]undecanes has been developed. This method involves a "one-pot" deprotection–spirocyclization process in an acidic medium, demonstrating the synthetic versatility of these compounds (Goubert et al., 2006).

Preparation of N-Protected Amino Acid Esters

A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), has been introduced for synthesizing N-protected amino acid-ASUD esters. These esters are crucial for peptide synthesis, offering a safer alternative to traditional reagents by eliminating the need for potent skin allergens (Rao et al., 2016).

Antibacterial Applications

Exploration of spirocyclic derivatives of ciprofloxacin, involving 1-oxa-9-azaspiro[5.5]undecane, has been conducted to synthesize new antibacterial agents. Despite a narrower activity spectrum compared to ciprofloxacin, some derivatives showed potent activity against specific gram-negative and gram-positive bacterial strains (Lukin et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

1,4-dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDHAAHEEUZSFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COCC(O2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2675056.png)

![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)

![N-benzyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2675062.png)

![2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675066.png)

![Ethyl 7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2675068.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)